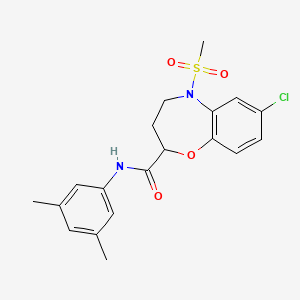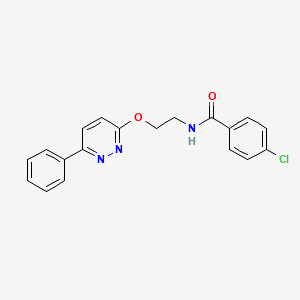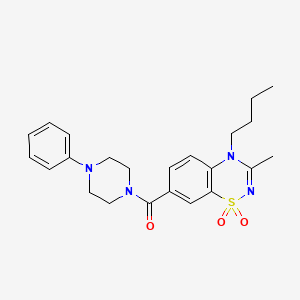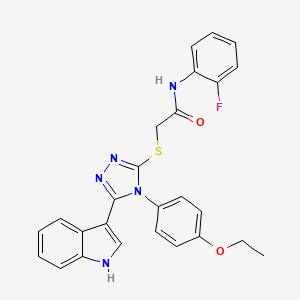![molecular formula C22H19N3OS B14968379 N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-(dimethylamino)benzamide](/img/structure/B14968379.png)
N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-(dimethylamino)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(dimethylamino)benzamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
准备方法
The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(dimethylamino)benzamide can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring. The resulting benzothiazole derivative is then coupled with 4-aminobenzamide under suitable reaction conditions to yield the target compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve high yields and purity .
化学反应分析
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(dimethylamino)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzothiazole or benzamide moieties are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions with various aryl or alkyl halides to form new derivatives with extended conjugation or different functional groups
科学研究应用
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(dimethylamino)benzamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials
Biology: In biological research, the compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its ability to interact with biological targets makes it a valuable tool for drug discovery and development.
Medicine: The compound is investigated for its therapeutic potential in treating various diseases, including cancer, bacterial infections, and inflammatory conditions. Its mechanism of action and molecular targets are of particular interest to researchers.
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as luminescent materials, sensors, and catalysts
作用机制
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(dimethylamino)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes, disrupt cellular processes, or modulate signaling pathways. For example, benzothiazole derivatives have been shown to inhibit the enzyme DprE1, which is involved in the biosynthesis of the cell wall in Mycobacterium tuberculosis. This inhibition leads to the disruption of cell wall synthesis and ultimately the death of the bacterial cells .
相似化合物的比较
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(dimethylamino)benzamide can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties.
Benzothiazole-2-thiol: Used as a corrosion inhibitor and in the synthesis of other heterocyclic compounds.
Benzothiazole-2-carboxylic acid: Studied for its potential as an anti-inflammatory and anticancer agent.
The uniqueness of N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(dimethylamino)benzamide lies in its specific structure, which allows for unique interactions with biological targets and the potential for diverse applications in various fields .
属性
分子式 |
C22H19N3OS |
|---|---|
分子量 |
373.5 g/mol |
IUPAC 名称 |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(dimethylamino)benzamide |
InChI |
InChI=1S/C22H19N3OS/c1-25(2)18-7-5-6-16(14-18)21(26)23-17-12-10-15(11-13-17)22-24-19-8-3-4-9-20(19)27-22/h3-14H,1-2H3,(H,23,26) |
InChI 键 |
ZHDGQYHCVUTREO-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3,5-dimethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B14968303.png)
![2-[11-(furan-2-yl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-(naphthalen-1-yl)acetamide](/img/structure/B14968310.png)

![N-(4-chlorophenyl)-2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}propanamide](/img/structure/B14968323.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-[2-oxo-4-(piperidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide](/img/structure/B14968327.png)

![N-(2-methoxy-4-{[(1-phenylcyclopentyl)carbonyl]amino}phenyl)-2-furamide](/img/structure/B14968337.png)
![(3Z)-3-[2-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B14968342.png)
![3-(2-chloro-6-fluorobenzyl)-7-methyl-1-phenyl-5-(pyrrolidin-1-ylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14968356.png)
![1-(4-chlorophenyl)-N-[4-(4-isobutyrylpiperazin-1-yl)phenyl]cyclopentanecarboxamide](/img/structure/B14968363.png)

![2-[1-(2-ethyl-6-methylphenyl)-1H-tetrazol-5-yl]-N-(furan-2-ylmethyl)propan-2-amine](/img/structure/B14968367.png)

![N-(4-chlorophenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14968382.png)
